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Compound of Interest

Compound Name:
Fadrozole Hydrochloride

Hemihydrate

Cat. No.: B1671857 Get Quote

An In-Depth Technical Guide to Fadrozole
Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Fadrozole Hydrochloride Hemihydrate is a potent and selective nonsteroidal inhibitor of

aromatase, the key enzyme responsible for estrogen biosynthesis. This technical guide

provides a comprehensive overview of its chemical structure, physicochemical properties, and

pharmacological characteristics. Detailed experimental protocols for its synthesis, in vitro

enzyme inhibition assays, and in vivo animal studies are presented to facilitate further research

and development. The mechanism of action is elucidated through a detailed signaling pathway

diagram, and all quantitative data are summarized for easy reference.

Chemical Structure and Properties
Fadrozole, as the hydrochloride hemihydrate salt, is a white to off-white crystalline solid. Its

chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification
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Identifier Value

Chemical Name
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-

yl)benzonitrile hydrochloride hemihydrate

Synonyms
CGS 16949A hemihydrate, (Rac)-FAD286

hydrochloride hemihydrate

CAS Number 176702-70-8

Molecular Formula C₁₄H₁₃N₃ · HCl · ½H₂O

Molecular Weight 268.74 g/mol [1]

Table 2: Physicochemical Properties

Property Value

Appearance White to off-white solid

Solubility

DMSO: 100 mg/mL (385.02 mM) (with ultrasonic

and warming)[2] H₂O: 100 mg/mL (385.02 mM)

(with ultrasonic)[2] Ethanol: 2 mg/mL DMF: 5

mg/mL

Storage
Powder: -20°C for 3 years. In solvent: -80°C for

1 year.

Mechanism of Action: Aromatase Inhibition
Fadrozole is a highly potent and selective competitive inhibitor of aromatase (cytochrome P450

19A1), the enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis: the

conversion of androgens (androstenedione and testosterone) to estrogens (estrone and

estradiol, respectively).[3] By binding to the heme group of the cytochrome P450 unit of the

enzyme, fadrozole blocks this conversion, leading to a significant reduction in estrogen levels

in various tissues, including the ovaries, adipose tissue, and breast cancer cells. This targeted

inhibition of estrogen production is the basis for its therapeutic application in estrogen-

dependent diseases, most notably hormone receptor-positive breast cancer.
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Figure 1: Fadrozole's Mechanism of Action

Table 3: In Vitro Inhibitory Activity

Target/Assay IC₅₀/Kᵢ Species/System

Aromatase 6.4 nM (IC₅₀)[1] -

Estrogen Production 0.03 µM (IC₅₀)[1] Hamster ovarian slices

Progesterone Production 120 µM (IC₅₀)[1] Hamster ovarian slices

Aromatase 1.6 nM (Kᵢ) Human placental microsomes

Pharmacological and In Vivo Data
Fadrozole is orally active and has demonstrated significant efficacy in reducing estrogen levels

and inhibiting tumor growth in various animal models.

Table 4: In Vivo Efficacy

Endpoint ED₅₀/Effect Animal Model

Aromatase-mediated uterine

hypertrophy
0.03 mg/kg (ED₅₀, oral)[4] Immature female rats

Mammary tumor growth
95% inhibition at 0.5

mg/animal/day
Mice with implanted D2 cells
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Table 5: Pharmacokinetic Parameters

Parameter Value

Bioavailability Orally active

Half-life ~10.5 hours

Clearance ~621 mL/min (oral)

Spectroscopic Data
Mass Spectrometry
Mass spectral analysis of fadrozole reveals a molecular ion peak corresponding to its molecular

weight. The fragmentation pattern can provide structural information.

Table 6: Mass Spectrometry Data

Technique Precursor m/z Fragmentation Ions (m/z)

LC-ESI-QFT 224.1182 [M+H]⁺
224.1181, 81.0447, 82.0525,

108.0681, 95.0603

Note: Detailed interpretation of the fragmentation pattern requires further analysis but likely

involves cleavage of the tetrahydroimidazopyridine ring system.

Experimental Protocols
Synthesis of Fadrozole Hydrochloride
The synthesis of fadrozole hydrochloride can be achieved through a multi-step process. The

following is a representative synthetic scheme.

4-(2-Pyridyl)benzoic acid ethyl ester N-oxide derivative
Peracetic acid

4-(6-Cyano-2-pyridyl)benzoic acid ethyl ester
Dimethyl sulfate, KCN

4-[6-(Aminomethyl)-2-pyridyl]benzoic acid ethyl ester
H₂, Pd/C

Formamido derivative
Formic acid

Chloropropyl derivative
SOCl₂

Fadrozole
Potassium tert-butoxide

Fadrozole Hydrochloride
HCl

Click to download full resolution via product page
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Figure 2: Synthetic Pathway of Fadrozole HCl

Detailed Protocol:

Oxidation: 4-(2-Pyridyl)benzoic acid ethyl ester is oxidized with peracetic acid at 90°C to

yield the corresponding N-oxide.[5]

Cyanation: The N-oxide is reacted with dimethyl sulfate and potassium cyanide to produce 4-

(6-cyano-2-pyridyl)benzoic acid ethyl ester.[5]

Reduction: The cyano group is hydrogenated using H₂ over a Palladium on carbon (Pd/C)

catalyst in methanol to give 4-[6-(aminomethyl)-2-pyridyl]benzoic acid ethyl ester.[5]

Formylation: The resulting amine is formylated with formic acid at 90°C.[5]

Chlorination: The formamido derivative is treated with thionyl chloride (SOCl₂) in

dichloromethane to yield the chloropropyl derivative.[5]

Cyclization: The chloropropyl derivative is cyclized using potassium tert-butoxide in THF to

form Fadrozole.[5]

Salt Formation: The free base is treated with dry HCl in an ethanol/ethyl acetate mixture to

obtain Fadrozole Hydrochloride.[5]

In Vitro Aromatase Inhibition Assay (Human Placental
Microsomes)
This assay determines the inhibitory potential of fadrozole on aromatase activity using human

placental microsomes as the enzyme source.[2]
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Prepare Human Placental Microsomes

Incubate Microsomes with:
- [³H]-Androstenedione (substrate)

- NADPH (cofactor)
- Fadrozole (test compound)

Stop Reaction
(e.g., with strong acid)

Extract with Organic Solvent
(e.g., Chloroform)

Measure ³H₂O formation
(Liquid Scintillation Counting)

Calculate % Inhibition and IC₅₀
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Figure 3: In Vitro Aromatase Inhibition Workflow

Protocol:

Microsome Preparation: Isolate microsomes from fresh human term placenta by differential

centrifugation.[2]

Incubation: In a reaction tube, combine the placental microsomes, a phosphate buffer (pH

7.4), an NADPH-generating system (or NADPH), and varying concentrations of Fadrozole
Hydrochloride Hemihydrate.
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Initiate Reaction: Add [1β-³H]-androstenedione to start the enzymatic reaction.

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

Extraction: Extract the mixture with an organic solvent like chloroform to separate the tritiated

water (³H₂O) formed from the unreacted substrate.

Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation

counter.

Data Analysis: Calculate the percentage of aromatase inhibition for each fadrozole

concentration and determine the IC₅₀ value.

In Vivo Animal Study Protocol (Rodent Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of fadrozole in a

rodent model of estrogen-dependent tumor growth.
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Figure 4: In Vivo Efficacy Study Workflow

Protocol:

Animal Model: Use ovariectomized female immunodeficient mice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1671857?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell Implantation: Subcutaneously implant hormone-dependent breast cancer cells

(e.g., MCF-7) into the flank of each mouse. Supplement with an estrogen pellet to support

initial tumor growth.

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize the animals into control and treatment groups.

Treatment: Prepare a formulation of Fadrozole Hydrochloride Hemihydrate in a suitable

vehicle (e.g., 0.5% carboxymethylcellulose). Administer the fadrozole solution or vehicle

alone to the respective groups daily via oral gavage.

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor

volume. Monitor animal body weight and overall health.

Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors reach a

predetermined size), euthanize the animals.

Analysis: Excise the tumors and measure their final weight. Tissues can be collected for

further analysis, such as immunohistochemistry for proliferation markers or measurement of

intratumoral estrogen levels.

Conclusion
Fadrozole Hydrochloride Hemihydrate is a well-characterized, potent, and selective

aromatase inhibitor with significant potential in the research and treatment of estrogen-

dependent diseases. This guide provides essential chemical, physical, and pharmacological

data, along with detailed experimental protocols, to support its application in a laboratory

setting. The provided information serves as a valuable resource for scientists and researchers

engaged in the fields of oncology, endocrinology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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